molecular formula C19H15FN4O2S B11372829 4-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

4-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11372829
M. Wt: 382.4 g/mol
InChI Key: VOESPCWLHTXVMH-UHFFFAOYSA-N
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Description

4-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a phenylpyrrolidinyl group, and a thiadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common approach is the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by amidation with aliphatic amines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium phosphate monohydrate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis, including parallel solution-phase approaches, can be applied. These methods ensure high yields and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .

Scientific Research Applications

4-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with enzymes and proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combination of a fluorine atom, a phenylpyrrolidinyl group, and a thiadiazolyl group.

Properties

Molecular Formula

C19H15FN4O2S

Molecular Weight

382.4 g/mol

IUPAC Name

4-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C19H15FN4O2S/c20-14-8-6-12(7-9-14)17(26)21-19-23-22-18(27-19)13-10-16(25)24(11-13)15-4-2-1-3-5-15/h1-9,13H,10-11H2,(H,21,23,26)

InChI Key

VOESPCWLHTXVMH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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